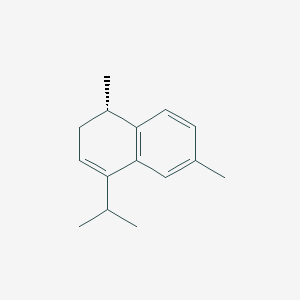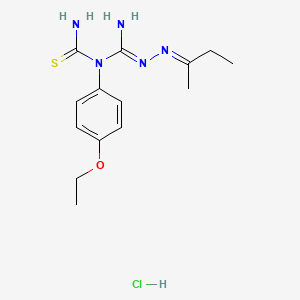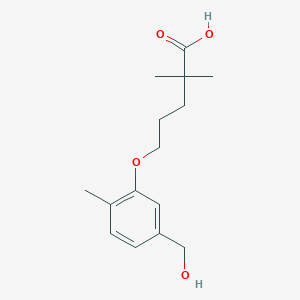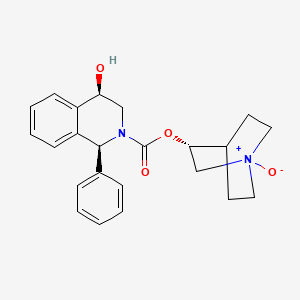
4R-Hydroxy solifenacin N1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4R-Hydroxy solifenacin N1-oxide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4, CYP1A1, and CYP2D6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4R-Hydroxy solifenacin N1-oxide involves the N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring of solifenacin . The reaction conditions typically involve the use of cytochrome P450 enzymes in the presence of appropriate cofactors and substrates.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4R-Hydroxy solifenacin N1-oxide undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide group is an oxidative process mediated by cytochrome P450 enzymes.
Hydroxylation: The addition of a hydroxyl group at the 4R position of the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH as a cofactor.
Hydroxylation: Similar enzymatic conditions as oxidation, with specific enzymes targeting the hydroxylation.
Major Products Formed
The primary product formed from these reactions is this compound itself, along with other minor metabolites such as N-glucuronide .
Wissenschaftliche Forschungsanwendungen
4R-Hydroxy solifenacin N1-oxide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of solifenacin.
Analytical Chemistry: Employed as a reference standard in the development and validation of analytical methods for solifenacin and its metabolites.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solifenacin: The parent compound, used to treat overactive bladder.
N-oxide Solifenacin: Another metabolite formed through N-oxidation.
4R-Hydroxy Solifenacin: A related metabolite formed through hydroxylation.
Uniqueness
4R-Hydroxy solifenacin N1-oxide is unique due to its dual modification (N-oxidation and 4R-hydroxylation), which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
Eigenschaften
CAS-Nummer |
861998-78-9 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1 |
InChI-Schlüssel |
HKJBKWXZULCCEK-RJZLZWFVSA-N |
Isomerische SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O)[O-] |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


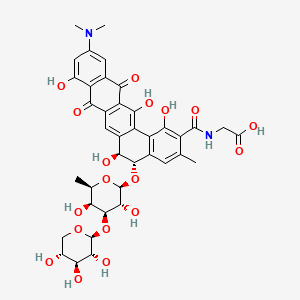
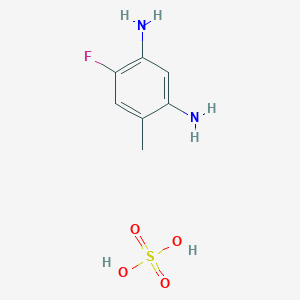
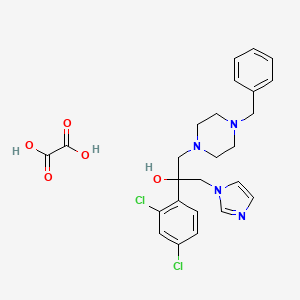

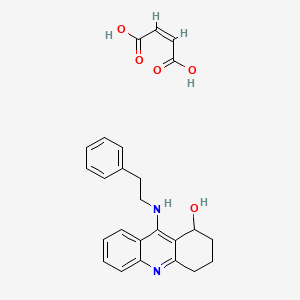


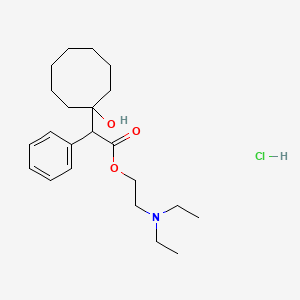
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
